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molecular formula C10H10O4 B1369907 Methyl 4-formyl-2-methoxybenzoate CAS No. 55204-14-3

Methyl 4-formyl-2-methoxybenzoate

Cat. No. B1369907
M. Wt: 194.18 g/mol
InChI Key: HUDAKRNJXBCEOW-UHFFFAOYSA-N
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Patent
US09283213B2

Procedure details

A mixture of product from Step 2 (2.6 g, 13.4 mmol) and AlCl3 (3.6 g, 26.8 mmol) in anhydrous DCM (50 mL) was refluxed for 3 minutes. The resulting mixture was cooled and poured into water (100 mL), followed by a standard aqueous/DCM workup to give Intermediate 5 (2.2 g, yield 92%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([O:13]C)[CH:4]=1)=[O:2].[Al+3].[Cl-].[Cl-].[Cl-].O>C(Cl)Cl>[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([OH:13])[CH:4]=1)=[O:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C(=O)C1=CC(=C(C(=O)OC)C=C1)OC
Name
Quantity
3.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 minutes
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=C(C(=O)OC)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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